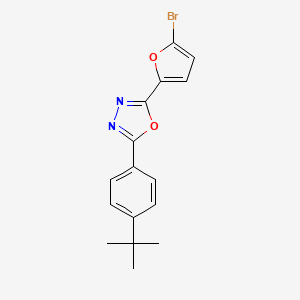
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, commonly known as PTMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMAP is a derivative of N-acetyl-L-methionine and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of PTMAP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. PTMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of PTMAP needs further investigation.
Biochemical and Physiological Effects:
PTMAP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. PTMAP has also been shown to inhibit the growth of cancer cells and reduce the expression of inflammatory cytokines. PTMAP has been reported to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
PTMAP has several advantages for lab experiments. It is easy to synthesize and has high yields. PTMAP has been shown to exhibit various pharmacological activities, making it a promising starting material for the synthesis of new derivatives. However, PTMAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. PTMAP has also been reported to have low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
For research on PTMAP include the synthesis of new derivatives with improved pharmacological activities. The mechanism of action of PTMAP needs further investigation to understand its mode of action fully. PTMAP can also be used as a starting material for the synthesis of new drugs with anticancer, antiviral, and antibacterial activities. The use of PTMAP in drug delivery systems can also be explored to improve the bioavailability of drugs.
Synthesemethoden
PTMAP can be synthesized through various methods, including the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-chloromethylpyridine, followed by deprotection of the acetyl group. Another method involves the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-bromomethylpyridine, followed by deprotection of the acetyl group. Both methods result in the formation of PTMAP with high yields.
Wissenschaftliche Forschungsanwendungen
PTMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PTMAP has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. PTMAP has been used as a starting material for the synthesis of various derivatives with improved pharmacological activities.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUILVUVSPVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
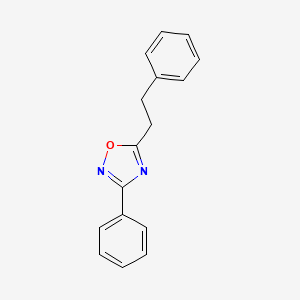

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

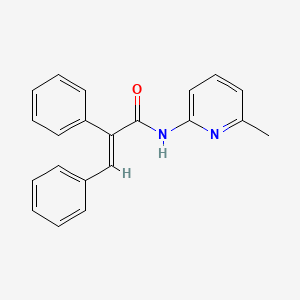
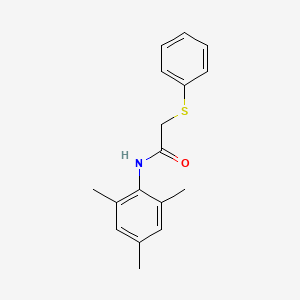
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
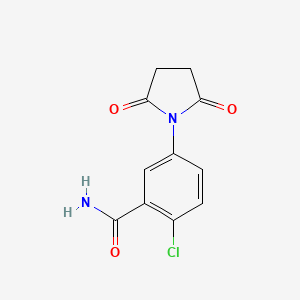
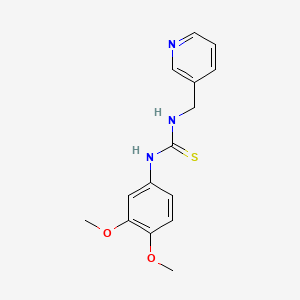
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
